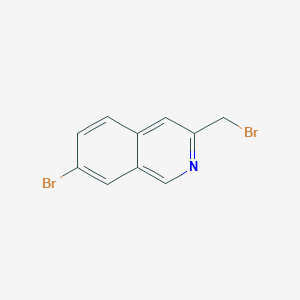
7-Bromo-3-(bromomethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-(bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H7Br2N and a molecular weight of 300.98 g/mol It is an isoquinoline derivative, characterized by the presence of bromine atoms at the 7th and 3rd positions of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high purity and yield, possibly using continuous flow reactors to enhance reaction efficiency and safety.
化学反应分析
Types of Reactions
7-Bromo-3-(bromomethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
7-Bromo-3-(bromomethyl)isoquinoline has several applications in scientific research:
Biology: The compound can be used to study the biological activity of isoquinoline derivatives, which are known to exhibit various pharmacological properties.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Bromo-3-(bromomethyl)isoquinoline is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine atoms may enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline with similar chemical properties but different substitution patterns.
3-Bromoisoquinoline: Lacks the additional bromomethyl group, which may affect its reactivity and applications.
7-Bromoisoquinoline: Similar structure but without the bromomethyl group, leading to different chemical behavior.
Uniqueness
7-Bromo-3-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and a bromomethyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
分子式 |
C10H7Br2N |
|---|---|
分子量 |
300.98 g/mol |
IUPAC 名称 |
7-bromo-3-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 |
InChI 键 |
BFGHQIRNHYAYIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=CN=C(C=C21)CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


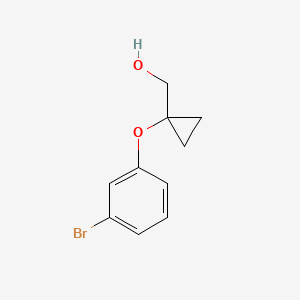
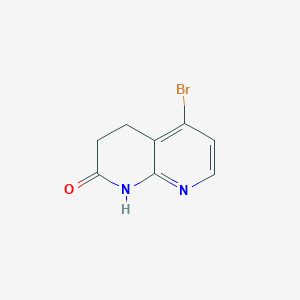

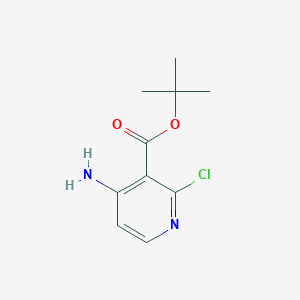


![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)
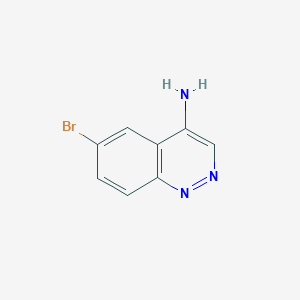



![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)
